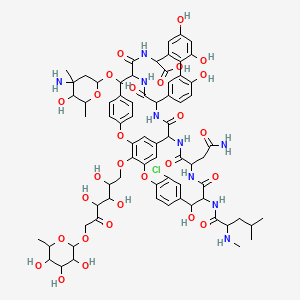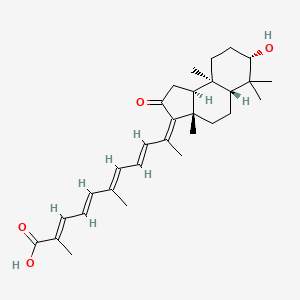![molecular formula C26H17NO6 B1257266 (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione](/img/structure/B1257266.png)
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is a member of the enediyne class of antitumor antibiotics, known for its extraordinary cytotoxicity against a wide spectrum of human cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of uncialamycin involves a streamlined and practical enantioselective approach. Starting from hydroxy- or methoxyisatin, the synthesis features several key steps:
- Noyori enantioselective reduction
- Yamaguchi acetylide-pyridinium coupling
- Stereoselective acetylide-aldehyde cyclization
- Annulation reaction that couples a cyanophthalide and a p-methoxy semiquinone aminal to form the anthraquinone moiety .
The overall synthesis proceeds in 22 linear steps with an 11% overall yield .
Industrial Production Methods: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is produced by submerged fermentation of Streptomyces uncialis. Genetic manipulation and medium optimization have significantly improved the production yield .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione undergoes several types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: The synthesis of uncialamycin involves reagents such as:
- Acetylide-pyridinium
- Cyanophthalide
- p-Methoxy semiquinone aminal
Major Products: The major product of these reactions is the anthraquinone moiety, which is a crucial part of the uncialamycin structure .
Wissenschaftliche Forschungsanwendungen
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione has a wide range of scientific research applications:
- Chemistry: Used in the synthesis of novel analogues for biological investigations .
- Biology: Exhibits extraordinary cytotoxicity against cancer cell lines, making it a valuable tool for studying cell biology .
- Medicine: Potential use in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
- Industry: Utilized in biotechnology platforms for biosynthesis and production .
Wirkmechanismus
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione exerts its effects through a unique mechanism involving the formation of free radicals. The enediyne core undergoes a Bergman cyclization, generating diradicals that cleave DNA strands, leading to cell death . This mechanism makes uncialamycin a potent cytotoxic agent, particularly useful in ADC-based cancer therapy .
Vergleich Mit ähnlichen Verbindungen
- Calicheamicin
- Dynemicin A
- Tiancimycin A
Comparison: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is unique due to its simpler structure and streamlined synthesis compared to other enediynes like calicheamicin and dynemicin A . Its high cytotoxicity and potential for use in ADCs make it a valuable compound for targeted cancer therapy .
Eigenschaften
Molekularformel |
C26H17NO6 |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione |
InChI |
InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13-,18+,19-,25+,26+/m1/s1 |
InChI-Schlüssel |
OBGWIHKWGGEOEV-WJPOXRCESA-N |
Isomerische SMILES |
C[C@H]([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |
Kanonische SMILES |
CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |
Synonyme |
uncialamycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)



![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)
![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)





![6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-](/img/structure/B1257204.png)

